molecular formula C29H33N3O5 B3945223 N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide

N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide

Cat. No. B3945223
M. Wt: 503.6 g/mol
InChI Key: RMLSEQLNVYHQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various cancers. This compound was first synthesized by Bayer AG in 1999 and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 exerts its anti-cancer effects through several mechanisms of action. It inhibits the activity of RAF kinase, which is a key component of the RAF/MEK/ERK signaling pathway that is frequently dysregulated in cancer cells. This compound 43-9006 also inhibits the activity of VEGFR kinase, which is involved in the VEGF/VEGFR signaling pathway that is important for angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell proliferation, induces apoptosis (programmed cell death), and inhibits angiogenesis. It also has anti-inflammatory effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 for lab experiments is its specificity for RAF kinase and VEGFR kinase, which allows for targeted inhibition of these pathways. However, one limitation of this compound 43-9006 is that it has been shown to have off-target effects on other kinases, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and proliferation. Another area of focus is the identification of biomarkers that can predict response to this compound 43-9006 treatment. Finally, there is ongoing research into the development of more potent and selective inhibitors of RAF kinase and VEGFR kinase that may have improved therapeutic efficacy.

Scientific Research Applications

N-(tert-butyl)-3,5-bis{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway.

properties

IUPAC Name

N-tert-butyl-3,5-bis[[2-(3-methylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O5/c1-19-8-6-10-24(12-19)36-17-26(33)30-22-14-21(28(35)32-29(3,4)5)15-23(16-22)31-27(34)18-37-25-11-7-9-20(2)13-25/h6-16H,17-18H2,1-5H3,(H,30,33)(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLSEQLNVYHQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)NC(C)(C)C)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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